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Compound of Interest

Compound Name: (R)-BINAP

Cat. No.: B146709 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (R)-2,2'-

bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), a chiral phosphine ligand widely used in

asymmetric catalysis. The information is intended for researchers, scientists, and professionals

in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of (R)-BINAP. The

following tables summarize the key chemical shifts (δ) in parts per million (ppm) for ¹H, ¹³C, and

³¹P NMR.

Table 1: ¹H NMR Data for (R)-BINAP
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.89 d 8.5 Naphthyl-H

7.83 d 8.2 Naphthyl-H

7.46 ddd 2.6, 8.5 Naphthyl-H

7.34 ddd 1.1, 6.9, 8.0 Naphthyl-H

7.18-7.04 m - Phenyl-H

6.91 ddd 1.2, 8.2, 6.9 Naphthyl-H

6.83 d 8.4 Naphthyl-H

Solvent: CDCl₃,

Frequency: 500

MHz[1]

Table 2: ¹³C NMR Data for (R)-BINAP
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Chemical Shift (δ, ppm) Assignment

145.4, 145.1 Naphthyl-C

138.0, 137.5, 137.4 Naphthyl-C

135.6, 135.5 Naphthyl-C

134.3, 134.2, 134.1 Phenyl-C

133.5, 133.4, 133.2, 133.0, 132.9, 132.8 Phenyl-C & Naphthyl-C

130.5 Naphthyl-C

128.4, 128.1, 128.0 Phenyl-C

127.7, 127.5 Naphthyl-C

126.5 Naphthyl-C

125.7 Naphthyl-C

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: ³¹P NMR Data for (R)-BINAP

Chemical Shift (δ, ppm)

-14.9

Solvent: CDCl₃, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in (R)-BINAP. The

main absorption bands are listed below.

Table 4: IR Spectroscopy Data for (R)-BINAP
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Wavenumber (cm⁻¹) Intensity Assignment

1437 medium P-Ph

1090 medium P-Ph

Technique: KBr Pellet[1][2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of (R)-
BINAP.

Table 5: Mass Spectrometry Data for (R)-BINAP

m/z Ion Technique

623.2074 [M+H]⁺ HRMS (FAB)

Note: Calculated for C₄₄H₃₃P₂:

623.2058[1]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

4.1 NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of (R)-BINAP and transfer it to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Cap the NMR tube and gently agitate it until the sample is fully dissolved.

Instrument Parameters:
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¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Use a sufficient number of

scans to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer. A larger number of scans will

be necessary compared to ¹H NMR.

³¹P NMR: Acquire the spectrum on a 101 MHz spectrometer.

Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26

ppm for ¹H and δ 77.16 ppm for ¹³C) or an external standard for ³¹P NMR.[3]

4.2 IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

1. Grind a small amount (1-2 mg) of (R)-BINAP with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[4]

2. Transfer a portion of the mixture to a pellet press.

3. Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

1. Place the KBr pellet in the sample holder of the FT-IR spectrometer.

2. Acquire the spectrum over the range of 4000-400 cm⁻¹.

3. Collect a background spectrum of the empty sample holder to subtract from the sample

spectrum.[5]

4.3 Mass Spectrometry (High-Resolution Mass Spectrometry - HRMS)

Sample Preparation:

1. Dissolve a small amount of (R)-BINAP in a suitable solvent, such as dichloromethane or

toluene.
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2. For Fast Atom Bombardment (FAB), the sample is mixed with a matrix (e.g., m-nitrobenzyl

alcohol) on a probe tip.[1]

Data Acquisition:

1. Introduce the sample into the ion source of the mass spectrometer.

2. Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

3. The high-resolution measurement provides an accurate mass, which can be used to

confirm the elemental composition.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a chemical compound like (R)-BINAP.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

(R)-BINAP

NMR Spectroscopy
(¹H, ¹³C, ³¹P) IR Spectroscopy Mass Spectrometry

NMR Spectra Analysis IR Spectrum Analysis Mass Spectrum Analysis

Structural Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://orgsyn.org/demo.aspx?prep=V76P0006
https://www.benchchem.com/product/b146709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for the spectroscopic analysis of (R)-BINAP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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